N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-naphthamide
Beschreibung
N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-naphthamide is a heterocyclic compound featuring a fused bicyclic core (methanopyrido-diazocin) with an 8-oxo functional group and a sulfonylphenyl-naphthamide substituent. The compound’s stereochemical and conformational properties likely influence its biological activity, as seen in structurally related analogs . Crystallographic tools such as SHELX and ORTEP-3 are critical for resolving its three-dimensional structure and hydrogen-bonding networks, which are essential for understanding its reactivity and stability .
Eigenschaften
IUPAC Name |
N-[4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)sulfonyl]phenyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c32-27-7-3-6-26-23-14-19(17-31(26)27)16-30(18-23)36(34,35)25-12-10-24(11-13-25)29-28(33)22-9-8-20-4-1-2-5-21(20)15-22/h1-13,15,19,23H,14,16-18H2,(H,29,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMRZYLDBXVTTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C5=CC6=CC=CC=C6C=C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-naphthamide is a complex organic compound with significant potential in medicinal chemistry. The compound features a unique pyrido[1,2-a][1,5]diazocin core and a sulfonamide group that enhance its biological activity. This article explores its biological properties, including antimicrobial and anticancer activities, and presents relevant research findings.
Chemical Structure and Properties
The molecular formula of N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-naphthamide is C26H25N3O4S with a molecular weight of approximately 475.6 g/mol. This structure allows for various chemical interactions that contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C26H25N3O4S |
| Molecular Weight | 475.6 g/mol |
| CAS Number | 681270-88-2 |
Antimicrobial Properties
Research indicates that compounds similar to N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-naphthamide exhibit notable antimicrobial activity . Studies have shown that these compounds can inhibit the growth of various bacteria and fungi by targeting specific enzymes or metabolic pathways crucial for microbial survival .
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. It is believed to induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways related to cell proliferation and survival . The sulfonamide moiety may play a critical role in enhancing the selectivity of the compound towards cancerous cells.
Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrido[1,2-a][1,5]diazocin derivatives demonstrated that those with sulfonamide groups exhibited enhanced activity against multi-drug resistant strains of Escherichia coli . The minimum inhibitory concentrations (MICs) were significantly lower than those of traditional antibiotics .
Study 2: Anticancer Mechanism
In vitro experiments revealed that N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-naphthamide effectively inhibited the proliferation of breast cancer cells by inducing G0/G1 phase arrest in the cell cycle. This effect was correlated with increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
Vergleich Mit ähnlichen Verbindungen
Notes
The target compound’s structural analysis relies on methodologies (e.g., SHELX, ORTEP-3) validated in crystallography literature .
Comparisons with 1l and 11f highlight the impact of heterocyclic cores and substituents on physicochemical properties .
Hydrogen-bonding patterns () and stereochemical considerations () are critical for rational drug design .
Further experimental data (e.g., XRD, bioassays) are needed to confirm the target compound’s properties and activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
